molecular formula C12H10O4S B12859084 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde

5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde

Cat. No.: B12859084
M. Wt: 250.27 g/mol
InChI Key: KCZSJEIWKZHLSN-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde is an organic compound with the molecular formula C12H10O4S It is characterized by a furan ring substituted with a 4-(methylsulfonyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde has been explored for various scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its furan ring and methylsulfonyl group contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H10O4S/c1-17(14,15)11-5-2-9(3-6-11)12-7-4-10(8-13)16-12/h2-8H,1H3

InChI Key

KCZSJEIWKZHLSN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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